4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one
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Overview
Description
4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzofuran moiety attached to a quinoxalinone structure, making it a unique entity in the realm of heterocyclic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of benzofuran-2-carboxylic acid with appropriate quinoxalinone derivatives. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods prioritize yield optimization, purity enhancement, and cost-effectiveness. The use of automated reactors and continuous flow systems can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives in the presence of a base like triethylamine.
Major Products Formed
Scientific Research Applications
4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating biochemical pathways that are crucial for cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzofuran-2-carbonyl)piperazine: Shares the benzofuran moiety but differs in the attached functional groups.
4-(1-Benzofuran-2-carbonyl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone: Another compound with a benzofuran core, used in different research applications.
Uniqueness
4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one stands out due to its unique combination of benzofuran and quinoxalinone structures. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various research and industrial applications.
Biological Activity
4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzofuran derivatives with appropriate carbonyl compounds under controlled conditions. The following general synthetic pathway can be outlined:
- Formation of Benzofuran Derivative : The initial step involves synthesizing a benzofuran derivative through cyclization reactions.
- Condensation Reaction : The benzofuran derivative is then reacted with a suitable amine to form the tetrahydroquinoxaline structure.
- Carbonylation : Finally, carbonylation introduces the 1-benzofuran-2-carbonyl moiety to yield the target compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown significant antibacterial and antifungal activities against various strains.
Compound | Activity Type | Target Organisms | Inhibition Zone (mm) |
---|---|---|---|
Compound A | Antibacterial | E. coli | 18 |
Compound B | Antifungal | C. albicans | 20 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of several cancer cell lines.
Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|
MDA-MB-436 (Breast Cancer) | 5.0 | 10.0 |
HeLa (Cervical Cancer) | 7.5 | 12.0 |
Case Study : A study conducted on MDA-MB-436 cells revealed that treatment with this compound resulted in significant apoptosis induction as measured by flow cytometry assays.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- PARP-1 Inhibition : Research indicates that derivatives may act as inhibitors of PARP-1, an enzyme involved in DNA repair mechanisms. The inhibition leads to increased DNA damage in cancer cells.
- Cell Cycle Arrest : Treatment with the compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
4-(1-benzofuran-2-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16-10-19(13-7-3-2-6-12(13)18-16)17(21)15-9-11-5-1-4-8-14(11)22-15/h1-9H,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZIQMPGYNVDCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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